2-[Bromoacetyl]phenoxathiin
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Overview
Description
2-[Bromoacetyl]phenoxathiin is a chemical compound with the molecular formula C14H9BrO2S. It is a derivative of phenoxathiin, a sulfur-containing heterocycle known for its fluorescent properties and stability of cation-radicals.
Preparation Methods
The synthesis of 2-[Bromoacetyl]phenoxathiin typically involves the reaction of phenoxathiin with bromoacetyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-[Bromoacetyl]phenoxathiin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as alkali aroxides in the presence of crown ethers.
Cyclization Reactions: The compound can undergo dehydrative cyclization reactions, resulting in the formation of benzo[b]furyl or naphtho[3,2-b]furyl derivatives.
Common reagents used in these reactions include alkali aroxides, crown ethers, and various formylphenols.
Scientific Research Applications
2-[Bromoacetyl]phenoxathiin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Bromoacetyl]phenoxathiin and its derivatives involves interactions with various molecular targets and pathways. The exact mechanism depends on the specific derivative and its application. For example, in biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-[Bromoacetyl]phenoxathiin can be compared with other phenoxathiin derivatives, such as:
2-(α-aryloxyacetyl)-phenoxathiin: Similar in structure but with different substituents, leading to variations in properties and applications.
Benzo[b]furyl 2-phenoxathiinyl ketones:
Naphtho[3,2-b]furyl 2-phenoxathiinyl ketones: Another class of derivatives with distinct properties and applications.
The uniqueness of this compound lies in its ability to undergo various chemical reactions, leading to the formation of diverse and potentially useful derivatives .
Properties
CAS No. |
6517-30-2 |
---|---|
Molecular Formula |
C14H9BrO2S |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
2-bromo-1-phenoxathiin-2-ylethanone |
InChI |
InChI=1S/C14H9BrO2S/c15-8-10(16)9-5-6-12-14(7-9)18-13-4-2-1-3-11(13)17-12/h1-7H,8H2 |
InChI Key |
PHPREENNXYTOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)CBr |
Origin of Product |
United States |
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